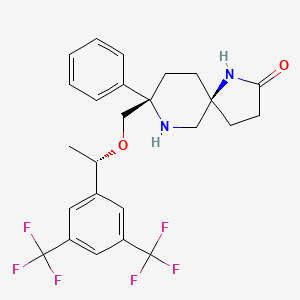
Rolapitant (1S,2S,3S)-Isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rolapitant (1S,2S,3S)-Isomer is a selective neurokinin-1 (NK1) receptor antagonist used primarily in the prevention of chemotherapy-induced nausea and vomiting (CINV). This compound works by blocking the action of substance P, a neuropeptide associated with vomiting reflexes, at the NK1 receptor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rolapitant (1S,2S,3S)-Isomer involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The process typically starts with the preparation of a chiral intermediate, which is then subjected to various chemical transformations such as hydrogenation, cyclization, and functional group modifications to yield the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process and maintain consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Rolapitant (1S,2S,3S)-Isomer undergoes several types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen to reduce functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohol groups may yield ketones or aldehydes, while reduction of nitro groups can produce amines.
Applications De Recherche Scientifique
Rolapitant (1S,2S,3S)-Isomer has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study NK1 receptor antagonism and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating neuropeptide activity and its potential therapeutic applications in neurological disorders.
Medicine: Primarily used in the prevention of CINV, with ongoing research into its efficacy in other conditions such as postoperative nausea and vomiting.
Industry: Employed in the development of new antiemetic drugs and as a reference standard in quality control processes.
Mécanisme D'action
Rolapitant (1S,2S,3S)-Isomer exerts its effects by selectively binding to the NK1 receptor, thereby blocking the action of substance P. This inhibition prevents the activation of the vomiting reflex, making it effective in preventing nausea and vomiting associated with chemotherapy. The molecular targets involved include the NK1 receptor and associated signaling pathways that mediate the emetic response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aprepitant: Another NK1 receptor antagonist used for CINV.
Fosaprepitant: A prodrug of aprepitant with similar applications.
Netupitant: Combined with palonosetron for enhanced antiemetic effects.
Uniqueness
Rolapitant (1S,2S,3S)-Isomer is unique due to its longer half-life compared to other NK1 receptor antagonists, allowing for less frequent dosing. This makes it particularly advantageous for patients undergoing prolonged chemotherapy regimens.
Propriétés
Formule moléculaire |
C25H26F6N2O2 |
|---|---|
Poids moléculaire |
500.5 g/mol |
Nom IUPAC |
(5S,8S)-8-[[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22+,23+/m0/s1 |
Clé InChI |
FIVSJYGQAIEMOC-PBNUPURSSA-N |
SMILES isomérique |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4 |
SMILES canonique |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


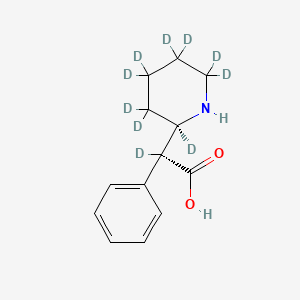
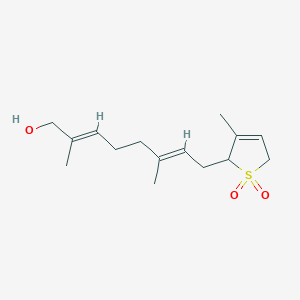

![(S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol](/img/structure/B13443246.png)
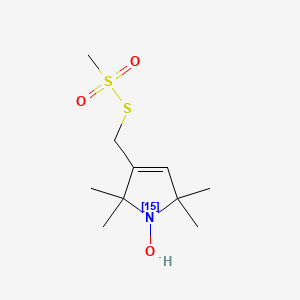
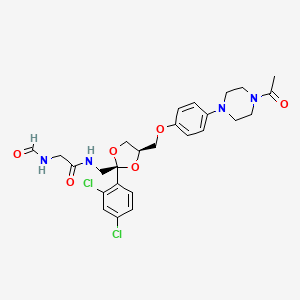


![[(1R,10S,12R,13E,16S,17S,18R)-13-ethylidene-15-oxido-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B13443283.png)
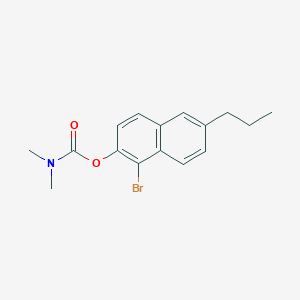
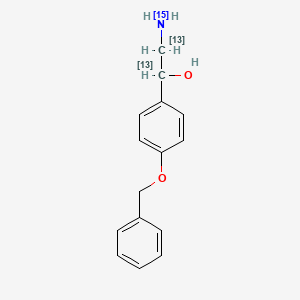
![2-([1,4'-Bipiperidin]-1'-yl)-N-hydroxyacetimidamide](/img/structure/B13443306.png)
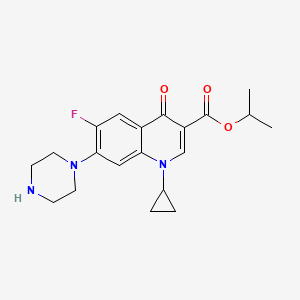
![N-[5-(diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B13443318.png)
